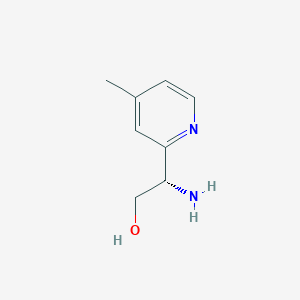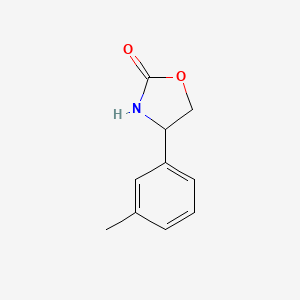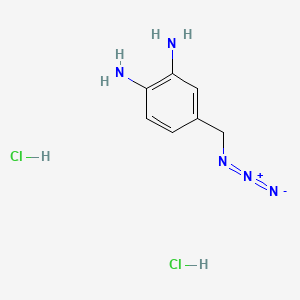
4-(Azidomethyl)benzene-1,2-diaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azidomethyl)benzene-1,2-diaminedihydrochloride is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of an azidomethyl group attached to a benzene ring, which is further substituted with two amino groups. This compound is often used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of 4-(Azidomethyl)benzene-1,2-diaminedihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Azidation: The methyl group is introduced and subsequently converted to an azidomethyl group using sodium azide under specific reaction conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4-(Azidomethyl)benzene-1,2-diaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas, sodium azide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Azidomethyl)benzene-1,2-diaminedihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the labeling and tracking of biomolecules.
Industry: The compound is used in the production of various materials and chemicals, contributing to advancements in industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Azidomethyl)benzene-1,2-diaminedihydrochloride involves its interaction with molecular targets through its azido and amino groups. These functional groups enable the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways involved depend on the context of its use, such as in drug development or biochemical studies.
Comparaison Avec Des Composés Similaires
4-(Azidomethyl)benzene-1,2-diaminedihydrochloride can be compared with other similar compounds, such as:
4-(Azidomethyl)benzene-1,3-diaminedihydrochloride: Similar structure but with different substitution pattern on the benzene ring.
4-(Azidomethyl)benzene-1,4-diaminedihydrochloride: Another isomer with different substitution pattern.
4-(Bromomethyl)benzene-1,2-diaminedihydrochloride: Contains a bromomethyl group instead of an azidomethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azido group, which imparts distinct reactivity and applications.
Propriétés
Formule moléculaire |
C7H11Cl2N5 |
|---|---|
Poids moléculaire |
236.10 g/mol |
Nom IUPAC |
4-(azidomethyl)benzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H9N5.2ClH/c8-6-2-1-5(3-7(6)9)4-11-12-10;;/h1-3H,4,8-9H2;2*1H |
Clé InChI |
RDOOBXDEJCWJCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CN=[N+]=[N-])N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


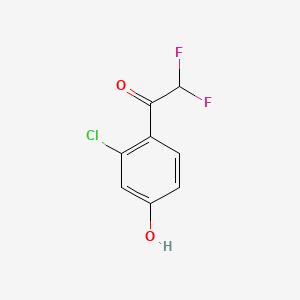





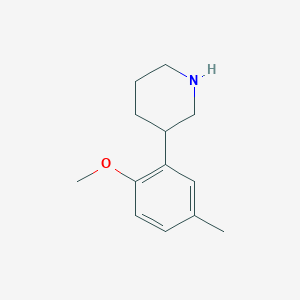
![1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600089.png)
![tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate](/img/structure/B13600093.png)
